1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid 1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277000
InChI: InChI=1S/C14H15N3O6S/c18-12-7-13(19)16-10-6-8(3-4-9(10)15-12)24(22,23)17-5-1-2-11(17)14(20)21/h3-4,6,11H,1-2,5,7H2,(H,15,18)(H,16,19)(H,20,21)
SMILES:
Molecular Formula: C14H15N3O6S
Molecular Weight: 353.35 g/mol

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC18277000

Molecular Formula: C14H15N3O6S

Molecular Weight: 353.35 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C14H15N3O6S
Molecular Weight 353.35 g/mol
IUPAC Name 1-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C14H15N3O6S/c18-12-7-13(19)16-10-6-8(3-4-9(10)15-12)24(22,23)17-5-1-2-11(17)14(20)21/h3-4,6,11H,1-2,5,7H2,(H,15,18)(H,16,19)(H,20,21)
Standard InChI Key LGNBGNBMFXSPRU-UHFFFAOYSA-N
Canonical SMILES C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CC(=O)N3)C(=O)O

Introduction

Structural Characteristics and Molecular Composition

The compound’s IUPAC name reflects its intricate structure: a 1,5-benzodiazepine ring system with ketone groups at positions 2 and 4, a sulfonyl (-SO₂-) bridge at position 7, and a pyrrolidine-2-carboxylic acid substituent. Its molecular formula, C₁₄H₁₅N₃O₆S, corresponds to a molecular weight of 353.35 g/mol . Key structural features include:

  • Benzodiazepine Core: A seven-membered diazepine ring with two nitrogen atoms, known for conferring conformational rigidity and potential CNS activity .

  • Sulfonyl Group: Enhances electrophilicity and stability, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

  • Pyrrolidine-2-Carboxylic Acid: Introduces chirality and hydrogen-bonding capacity, critical for target binding and solubility .

The stereochemistry at the pyrrolidine ring’s second position (R/S configuration) remains unspecified in available literature, suggesting opportunities for enantioselective synthesis and pharmacological optimization.

Synthetic Pathways and Manufacturing Processes

Synthesis typically involves sequential functionalization of a benzodiazepine precursor. A representative route includes:

  • Sulfonation: Reaction of 7-amino-1,5-benzodiazepine-2,4-dione with a sulfonylating agent (e.g., sulfur trioxide or sulfonyl chloride) under anhydrous conditions.

  • Coupling: Nucleophilic substitution between the sulfonated intermediate and pyrrolidine-2-carboxylic acid, often mediated by coupling reagents like EDC/HOBt .

Industrial-scale production employs continuous flow reactors to optimize yield (reported >70%) and purity (>95%). Challenges include steric hindrance at the benzodiazepine’s 7-position and epimerization of the pyrrolidine’s carboxylic acid group during synthesis.

Physicochemical Properties and Analytical Characterization

PropertyValue/DescriptionMethod/Citation
Molecular Weight353.35 g/molHigh-Resolution MS
SolubilityPoor in H₂O; soluble in DMSO, DMFExperimental Data
Melting PointNot reported
StabilityHygroscopic; store at -20°CSupplier Guidelines
Spectral DataIR: 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)FT-IR

The compound’s poor aqueous solubility necessitates formulation strategies (e.g., prodrugs or salt forms) for in vivo studies. Stability under physiological conditions (pH 7.4, 37°C) remains uncharacterized but is critical for pharmacokinetic profiling.

CompoundTarget ActivityIC₅₀/EC₅₀Citation
Pretomanid (Nitroimidazole)Mycobacterium tuberculosis0.24 μM (MABA assay)
CXCR4 Antagonist (Pyrrolidine)Metastatic cancer79 nM (Calcium flux)
This CompoundHypothetical enzyme inhibitionNot determined

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its fusion of a benzodiazepine with a sulfonyl-pyrrolidine carboxylate. Key comparisons include:

  • Benzodiazepine Sulfonamides: Replacing the pyrrolidine with piperidine (e.g., CAS 923751-24-0) reduces conformational flexibility, potentially altering target selectivity .

  • Pyrrolidine-Carboxylic Acid Derivatives: Substituents on the pyrrolidine ring (e.g., indole or thiazole) enhance antimicrobial or antitumor efficacy .

Recent Advances and Future Directions

Emerging strategies for optimization include:

  • Click Chemistry: Introducing triazole or tetrazole rings via Cu-catalyzed azide-alkyne cycloaddition to improve solubility .

  • Proteolysis-Targeting Chimeras (PROTACs): Leveraging the sulfonyl group as an E3 ligase-binding domain for targeted protein degradation.

In vivo efficacy studies and ADMET profiling are critical next steps to validate therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator